![molecular formula C15H11N5O5 B3829991 5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829991.png)
5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]
Descripción general
Descripción
5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a chemical compound that has been extensively studied in the field of biochemistry and medicinal chemistry. It is commonly known as DNPH-hydrazine and is used as a reagent for the detection of carbonyl compounds in various biological samples.
Mecanismo De Acción
The mechanism of action of DNPH-hydrazine involves the formation of a hydrazone derivative through the reaction with carbonyl compounds. The reaction is carried out in an acidic medium, which facilitates the formation of the hydrazone derivative. The formation of the hydrazone derivative is a specific reaction, which allows the detection of carbonyl compounds in various biological samples.
Biochemical and Physiological Effects:
DNPH-hydrazine does not have any direct biochemical or physiological effects as it is used as a reagent for the detection of carbonyl compounds. However, the detection of carbonyl compounds in various biological samples can provide important information about the oxidative stress and damage caused by reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DNPH-hydrazine as a reagent for the detection of carbonyl compounds include its specificity, sensitivity, and ease of use. DNPH-hydrazine can detect carbonyl compounds in various biological samples with high accuracy and precision. However, there are certain limitations associated with the use of DNPH-hydrazine such as interference from other compounds, variability in the reaction conditions, and the need for optimization of the analytical techniques.
Direcciones Futuras
There are several future directions for research related to DNPH-hydrazine. One of the areas of research is the development of new analytical techniques for the detection of carbonyl compounds. Another area of research is the application of DNPH-hydrazine in the detection of carbonyl compounds in various diseases such as cancer, Alzheimer's disease, and diabetes. Furthermore, the study of the mechanism of action of DNPH-hydrazine can provide important insights into the oxidative stress and damage caused by reactive oxygen species.
Aplicaciones Científicas De Investigación
DNPH-hydrazine is widely used as a reagent for the detection of carbonyl compounds in various biological samples such as proteins, lipids, and nucleic acids. The reaction between DNPH-hydrazine and carbonyl compounds leads to the formation of a stable hydrazone derivative, which can be easily detected through various analytical techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.
Propiedades
IUPAC Name |
3-[(2,4-dinitrophenyl)diazenyl]-5-methyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5/c1-8-2-4-11-10(6-8)14(15(21)16-11)18-17-12-5-3-9(19(22)23)7-13(12)20(24)25/h2-7,16,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSSLYXMAGNWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3829910.png)


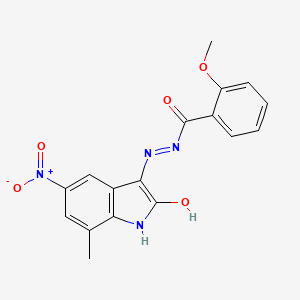

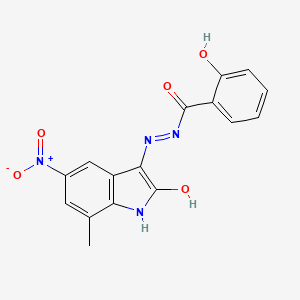
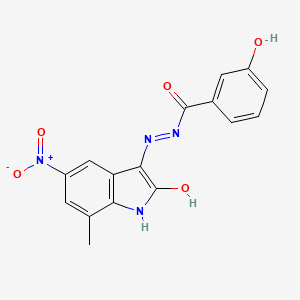



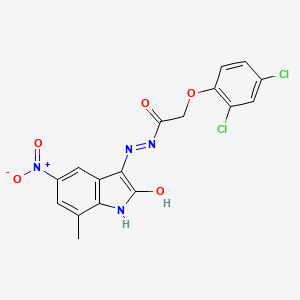
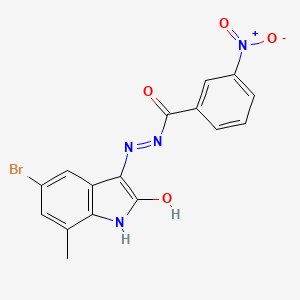
![5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3829983.png)
![5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3829986.png)